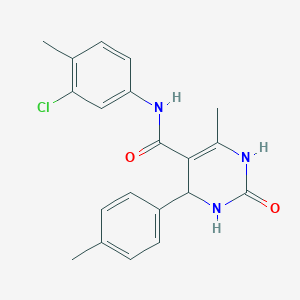

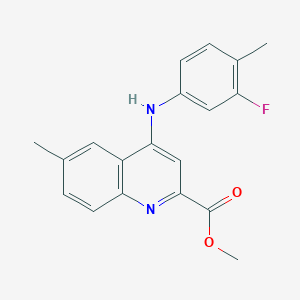

N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

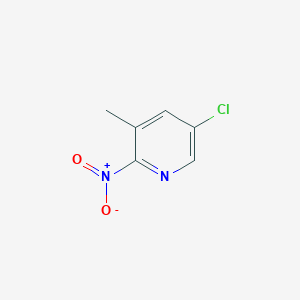

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the ring . The presence of the carboxamide group (-CONH2) and the chloro-methylphenyl group (a benzene ring with a chlorine atom and a methyl group attached) could potentially give this compound interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with the appropriate chloro-methylphenyl isocyanate . The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the attached carboxamide and chloro-methylphenyl groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine ring and the carboxamide and chloro-methylphenyl groups. For example, the compound might undergo reactions typical of other pyrimidine derivatives, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the attached functional groups. For example, the compound might exhibit particular solubility characteristics, melting and boiling points, and reactivity based on these structural features .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidine exhibit promising antimicrobial activities. For example, compounds synthesized with a similar backbone structure have demonstrated significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Synthesis under Microwave Irradiation

The efficiency of synthesizing tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives, which are structurally related, can be significantly enhanced using microwave irradiation. This method provides a quicker and more efficient synthesis route for such compounds, indicating a possible method for synthesizing N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide as well (Abdalha et al., 2011).

Potential Biological Agents

Similar compounds have also been evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth. This indicates the potential of this compound and its derivatives in developing new antimicrobial and potentially antifungal agents (Akbari et al., 2008).

NF-kappaB and AP-1 Gene Expression Inhibition

Another aspect of interest is the inhibition of NF-kappaB and AP-1 gene expression by pyrimidine derivatives, which has significant implications for the treatment of inflammatory diseases and cancer. Modifications to the pyrimidine structure have shown potential in improving oral bioavailability and activity against these transcription factors (Palanki et al., 2000). This suggests that specific adjustments to the compound could enhance its bioactivity for such applications.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 capsid protein . This protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral drug development .

Mode of Action

The compound acts as an inhibitor of HIV-1 capsid protein assembly . By binding to the capsid protein, it prevents the assembly of the protein into a functional viral capsid. This disrupts the maturation process of the virus, thereby inhibiting its ability to infect new cells .

Biochemical Pathways

The inhibition of HIV-1 capsid protein assembly affects the HIV life cycle . The HIV-1 virus relies on the assembly of the capsid protein to form a protective shell around its genetic material. By preventing this assembly, the compound disrupts the formation of new virus particles .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . By preventing the assembly of the capsid protein, the compound stops the formation of new virus particles, thereby reducing the viral load and slowing the progression of the disease .

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-4-7-14(8-5-11)18-17(13(3)22-20(26)24-18)19(25)23-15-9-6-12(2)16(21)10-15/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDKDKCJGOQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)